molecular formula C16H18 B1295332 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- CAS No. 3075-84-1

1,1'-Biphenyl, 2,2',5,5'-tetramethyl-

Cat. No. B1295332
CAS RN: 3075-84-1
M. Wt: 210.31 g/mol
InChI Key: ZHTROMYSDSTCCE-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,2',5,5'-tetramethyl- is a derivative of biphenyl with additional methyl groups that can influence its physical and chemical properties. The presence of these substituents can affect the molecule's electronic states, photoluminescence, and charge transport properties, as seen in similar compounds like 1,1-disubstituted 2,3,4,5-tetraphenylsiloles . The molecular structure of such biphenyl derivatives is often nonplanar due to steric hindrance, which can reduce intermolecular interactions and increase photoluminescence efficiency in the solid state .

Synthesis Analysis

The synthesis of biphenyl derivatives can involve various chemical reactions, including lithium-halogen exchange, transmetalation, and reductive-elimination reactions . For instance, the synthesis of 3,3',5,5'-tetrakis[(dimethylamino)methyl]biphenyl was achieved through a one-pot synthesis starting from a brominated precursor . Similarly, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, a related compound, was performed using 1,4-dilithiotetraphenylbutadiene and 1,2-dichlorotetramethyldisilane .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by X-ray diffraction. For example, the crystal structure of a related compound, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles . Similarly, the structure of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was determined to be nonplanar .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including oxidation and complexation. For instance, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was found to be reluctant to react with singlet oxygen but could be oxidized to form a siloxane . The complexation reactions of biphenyl derivatives can lead to the formation of metal-organic frameworks, as seen with terphenyl-2,5,2',5'-tetracarboxylic acid and bis(imidazole) bridging ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The nonplanar structure of these molecules can lead to high fluorescence quantum yields and charge carrier mobilities, as observed in silole-based compounds . The electronic structures, determined through quantum chemical calculations, show that the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs) are localized on specific parts of the molecule, affecting their luminescent properties . Additionally, the synthesis of novel complexes with biphenyl-3,3',4,4'-tetracarboxylate demonstrates the versatility of these compounds in forming various metal-organic frameworks with unique properties .

Scientific Research Applications

  • Gas Chromatography

    • Field : Analytical Chemistry
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as a standard in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
    • Method : The compound is vaporized and carried by an inert gas through a column. The retention time of the compound gives information about its identity .
    • Results : The compound has specific retention indices under different conditions, which can be used for identification .
  • Synthesis and Reactions of Biphenyl Derivatives

    • Field : Organic Chemistry
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is involved in various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Method : The specific method depends on the reaction. For example, in the Suzuki–Miyaura cross-coupling, the compound is reacted with a boronic acid in the presence of a palladium catalyst .
    • Results : The reactions lead to various biphenyl derivatives, which have a wide range of applications .
  • Preparation of Sulfonate Phenol Ligands

    • Field : Catalysis
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used in the preparation of sulfonate phenol ligands .
    • Method : The specific method is not provided in the source .
    • Results : The prepared ligands are used in catalysts for asymmetric olefin hydroamination/cyclization reactions .
  • Preparation of Mono- and Bidentate Phosphites

    • Field : Medicinal Chemistry
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used to prepare mono- and bidentate phosphites .
    • Method : The specific method is not provided in the source .
    • Results : The prepared phosphites are applicable as catalysts in the hydroformylation of allyl cyanide, heterocyclic olefins, and asymmetric hydrogenation of dimethyl itaconate .
  • Catalysis

    • Field : Chemical Engineering
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as a cocatalyst in titanium-catalyzed intermolecular hydroamination .
    • Method : The specific method is not provided in the source .
    • Results : The compound enhances the efficiency of the catalyst in the hydroamination process .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : “1,1’-Biphenyl, 2,2’,5,5’-tetramethyl-” is used as an intermediate in the synthesis of pharmaceuticals .
    • Method : The specific method is not provided in the source .
    • Results : The compound is used to make other chemicals that are used in the production of pharmaceuticals .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTROMYSDSTCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184774
Record name 1,1'-Biphenyl, 2,2',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,2',5,5'-tetramethyl-

CAS RN

3075-84-1
Record name 1,1'-Biphenyl, 2,2',5,5'-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003075841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3075-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Liu, C Guo, C Zhu, J Lv, W Yang, L Wu… - Science of The Total …, 2022 - Elsevier
A comprehensive workflow for suspect screening and non-target screening with gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC/QTOF-MS) was …
Number of citations: 7 www.sciencedirect.com
MC Chen, Z Chen, H Shi, B Liu, ZZ Pan… - Journal of Tea …, 2014 - cabdirect.org
Volatile compounds of aged Pu-erh tea were analyzed by solid-phase micro-extraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS). Alkanes were the most …
Number of citations: 2 www.cabdirect.org
N Kumari, E Menghani, R Mithal - 2019 - nopr.niscpr.res.in
In this study the compounds have been analyzed by GCMS technique and checked for their antimicrobial potency on Muller Hinton agar media plates. Solvents for component extraction …
Number of citations: 27 nopr.niscpr.res.in
Y Deng, Y Zhong, W Yu, J Yue, Z Liu, Y Zheng… - Journal of Cereal …, 2013 - Elsevier
The impact of high hydrostatic-pressure (HHP) processing on the volatile profile of cooked Japonica rice (Wuchang) and Jasmine rice (Complete Wheel) was investigated by SPME–GC/…
Number of citations: 53 www.sciencedirect.com
M Chen, J Geng, H Chen, Y Niu, L He - Journal of Building Engineering, 2022 - Elsevier
The waterproofing membrane would be subject to the intrusion of oxygen and moisture for a long time, resulting in a complex aging reaction. In this paper, FTIR, TG-DSC, 1 H NMR and …
Number of citations: 2 www.sciencedirect.com
KF Darweesh, KM Ahmed - Diyala Journal for Pure Science, 2017 - iasj.net
Glossostemon bruguieri named" ARAB QŌZI" or" MOGHAT", which is used in the traditional medicine for treatment various ailments, where no such study has been conducted so far. …
Number of citations: 3 www.iasj.net
RI Pratama, AP Lana, I Rostini… - World News of Natural …, 2019 - agro.icm.edu.pl
Mackerel of Scomberomorus commerson (Lacepède, 1800) is a fish that has thick meat of a distinctive taste and is a favorite of Indonesian people. It is made into various types of …
Number of citations: 1 agro.icm.edu.pl
M He, Y Li, J Yan, D Cao, Y Liang - Journal of chromatographic …, 2013 - academic.oup.com
The chemical composition of the essential oils and fatty acids among nine groups of Platycodi Radix in China was analyzed by gas chromatography–mass spectrometry. Complicated …
Number of citations: 12 academic.oup.com
SK Jha, N Marina, C Liu, K Hayashi - Analytical Methods, 2015 - pubs.rsc.org
The present study explores individual identity perception by analyzing the chemical peak information in the gas chromatography-mass spectrometry (GC-MS) spectra of body odor …
Number of citations: 21 pubs.rsc.org
CW Koid, NFM Shaipulah, GE Lee, SR Gradstein… - Plants, 2022 - mdpi.com
Volatile emissions from 22 bryophyte species from Peninsular Malaysia were collected using a dynamic headspace technique and analyzed by gas chromatography–mass …
Number of citations: 1 www.mdpi.com

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